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Abstract
MAX-40279 hydrochloride is a potent, orally bioavailable small molecule inhibitor targeting

both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) kinases.[1]

[2] Developed for the potential treatment of acute myeloid leukemia (AML), MAX-40279 has

demonstrated significant preclinical activity, including in models resistant to other FLT3

inhibitors.[2] Its dual-inhibitor nature and favorable pharmacokinetic profile, particularly its high

concentration in bone marrow, suggest it may overcome resistance mechanisms observed with

existing therapies.[2] This document provides a comprehensive overview of the chemical

structure, properties, and preclinical data of MAX-40279 hydrochloride.

Chemical Structure and Properties
MAX-40279 hydrochloride, also known as Nefextinib, is a thieno[3,2-d]pyrimidine derivative.

[3]

Table 1: Chemical and Physical Properties of MAX-40279 Hydrochloride
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Property Value

IUPAC Name

7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-

(piperidin-4-yl)-1H-pyrazol-4-yl)thieno[3,2-

d]pyrimidin-2-amine hydrochloride

Molecular Formula C₂₂H₂₄ClFN₆OS

Molecular Weight 474.98 g/mol

CAS Number 2388506-51-0

Appearance Solid

Storage Temperature -20°C

Mechanism of Action
MAX-40279 is a dual inhibitor of FLT3 and FGFR kinases, both of which are implicated in the

pathogenesis of AML.[1][2] FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal

tandem duplication - ITD), becomes constitutively active, promoting uncontrolled proliferation of

leukemic cells.[4] FGFR signaling has been identified as a potential resistance pathway to

FLT3 inhibitors.[2] By simultaneously inhibiting both FLT3 and FGFR, MAX-40279 aims to

provide a more durable response and overcome this resistance mechanism.[1][2] Preclinical

studies have shown that MAX-40279 is effective against wild-type FLT3 as well as clinically

relevant mutants such as FLT3-ITD and FLT3-D835Y, the latter of which can confer resistance

to other inhibitors like quizartinib and sorafenib.[2]
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MAX-40279 inhibits FLT3 and FGFR signaling pathways.

Preclinical Pharmacology
Enzymatic Activity
While specific IC₅₀ values from the primary literature are not publicly available, preclinical

evaluations have confirmed that MAX-40279 is a potent inhibitor of wild-type FLT3, FLT3-ITD,

and the resistance mutant FLT3-D835Y. It also demonstrates potent inhibitory activity against

FGFR subtypes 1, 2, and 3.[2]

Table 2: Kinase Inhibition Profile of MAX-40279 (Qualitative)
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Kinase Target Inhibition

FLT3-wt Potent

FLT3-ITD Potent

FLT3-D835Y Potent

FGFR1 Potent

FGFR2 Potent

FGFR3 Potent

Cellular Activity
MAX-40279 has demonstrated significant anti-proliferative effects in AML cell lines. It effectively

inhibits the growth of MV4-11 cells, which harbor the FLT3-ITD mutation, and KG-1 cells, which

are known to have FGFR pathway activation.[2]

Pharmacokinetics
Pharmacokinetic studies in Sprague-Dawley (SD) rats have shown that MAX-40279 is orally

bioavailable.[2] A key finding from these studies is that the concentration of MAX-40279 is

significantly higher in the bone marrow compared to the plasma, which is highly advantageous

for treating a hematological malignancy like AML.[2]

In Vivo Efficacy
In preclinical xenograft models, orally administered MAX-40279 has shown significant anti-

tumor activity. In mice bearing tumors derived from the human AML cell lines MV4-11 (FLT3-

ITD) and KG-1 (FGFR driven), MAX-40279 treatment led to substantial tumor growth inhibition.

Dosing regimens of 12 mg/kg, administered orally twice daily for 21-28 days, resulted in

significant tumor growth inhibition without notable toxicity or body weight loss in the animals.[3]

Experimental Protocols
The following are generalized protocols based on standard methodologies for the types of

experiments conducted with MAX-40279.
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Kinase Enzymatic Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a

compound against a specific kinase.

Reagents and Materials:

Recombinant human FLT3 or FGFR kinase

Kinase-specific substrate (e.g., a synthetic peptide)

ATP (Adenosine triphosphate)

MAX-40279 hydrochloride at various concentrations

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

384-well microplates

Procedure:

1. Prepare serial dilutions of MAX-40279 hydrochloride in DMSO and then in kinase assay

buffer.

2. Add the kinase and its specific substrate to the wells of a microplate.

3. Add the diluted MAX-40279 or vehicle control (DMSO) to the respective wells.

4. Initiate the kinase reaction by adding ATP.

5. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60

minutes).

6. Stop the reaction and add the detection reagent according to the manufacturer's

instructions.

7. Measure the signal (luminescence or fluorescence) using a plate reader.
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8. Calculate the percentage of kinase inhibition for each concentration of MAX-40279 and

determine the IC₅₀ value by fitting the data to a dose-response curve.
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Workflow for a typical in vitro kinase inhibition assay.

Cell Proliferation Assay (General Protocol)
This protocol outlines a common method to assess the effect of a compound on the

proliferation of cancer cell lines.

Reagents and Materials:

AML cell lines (e.g., MV4-11, KG-1)

Cell culture medium (e.g., RPMI-1640) with supplements (e.g., FBS,

penicillin/streptomycin)

MAX-40279 hydrochloride at various concentrations

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

96-well cell culture plates

Procedure:

1. Seed the AML cells into the wells of a 96-well plate at a predetermined density.

2. Allow the cells to adhere or stabilize for a few hours or overnight.

3. Prepare serial dilutions of MAX-40279 hydrochloride in the cell culture medium.

4. Add the diluted compound or vehicle control to the respective wells.

5. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

6. Add the cell viability reagent to each well and incubate as per the manufacturer's

instructions.

7. Measure the absorbance or luminescence using a plate reader.
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8. Calculate the percentage of cell viability relative to the vehicle-treated control and

determine the GI₅₀ (concentration for 50% growth inhibition).

Xenograft Animal Model (General Protocol)
This protocol describes a general procedure for evaluating the in vivo efficacy of an anti-cancer

agent in a mouse xenograft model. All animal procedures should be conducted in accordance

with approved institutional animal care and use committee (IACUC) protocols.

Materials:

Immunocompromised mice (e.g., NOD/SCID or NSG)

Human AML cells (e.g., MV4-11 or KG-1)

Matrigel (optional, to aid tumor formation)

MAX-40279 hydrochloride formulated for oral gavage

Vehicle control for oral gavage

Calipers for tumor measurement

Procedure:

1. Subcutaneously inject a suspension of human AML cells (e.g., 5-10 million cells in PBS,

with or without Matrigel) into the flank of each mouse.

2. Monitor the mice regularly for tumor growth.

3. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

4. Administer MAX-40279 hydrochloride or vehicle control orally (e.g., by gavage) at the

specified dose and schedule (e.g., 12 mg/kg, twice daily).

5. Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight

regularly (e.g., 2-3 times per week).
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6. Continue treatment for the specified duration (e.g., 21-28 days).

7. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, biomarker analysis).

8. Compare the tumor growth between the treated and control groups to determine the in

vivo efficacy.

Conclusion
MAX-40279 hydrochloride is a promising dual FLT3/FGFR inhibitor with a compelling

preclinical profile for the treatment of AML. Its ability to inhibit key resistance pathways and its

favorable distribution to the bone marrow highlight its potential as a next-generation targeted

therapy. Further clinical investigation is warranted to establish its safety and efficacy in patients.

The first-in-human Phase I clinical trial of MAX-40279 in patients with relapsed or refractory

AML was initiated to evaluate its safety, tolerability, and to determine the maximum tolerated

dose.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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